1-Phenyl-5-propylbarbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-5-propylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. It was first synthesized in 1912 by German chemist Emil Fischer and has since been widely used in clinical practice.

Mechanism Of Action

Phenobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA on neuronal activity. It also inhibits the excitatory effects of glutamate, further reducing neuronal activity. This results in the sedative and anticonvulsant effects of 1-Phenyl-5-propylbarbituric acidl.

Biochemical And Physiological Effects

Phenobarbital has a number of biochemical and physiological effects, including reducing neuronal excitability, increasing GABAergic neurotransmission, and decreasing glutamatergic neurotransmission. It also has effects on the cardiovascular and respiratory systems, including reducing heart rate and blood pressure and depressing respiration.

Advantages And Limitations For Lab Experiments

Phenobarbital has been widely used in laboratory experiments due to its well-established pharmacological effects and low cost. However, it has a number of limitations, including its potential for abuse and dependence, its narrow therapeutic index, and its potential for drug interactions.

Future Directions

Future research on 1-Phenyl-5-propylbarbituric acidl could focus on its potential for treating other neurological conditions, such as traumatic brain injury and stroke. It could also explore the mechanisms underlying its neuroprotective effects and potential side effects, such as cognitive impairment. Additionally, research could focus on developing new barbiturate drugs with improved safety profiles and pharmacological properties.

Synthesis Methods

Phenobarbital is synthesized by reacting malonic acid with urea and phenylacetic acid. The resulting intermediate is then treated with phosphorus oxychloride to form 5-phenyl-5-propylbarbituric acid, which is then converted to 1-Phenyl-5-propylbarbituric acidl by treating it with sodium ethoxide.

Scientific Research Applications

Phenobarbital has been extensively studied for its therapeutic effects in a variety of conditions, including epilepsy, anxiety, and insomnia. It has also been used as an anesthetic agent and in the treatment of alcohol withdrawal syndrome. In addition, 1-Phenyl-5-propylbarbituric acidl has been shown to have neuroprotective effects in animal models of brain injury.

properties

CAS RN |

19011-62-2 |

|---|---|

Product Name |

1-Phenyl-5-propylbarbituric acid |

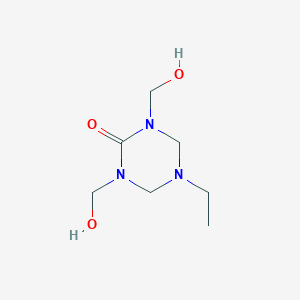

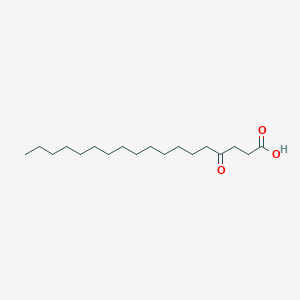

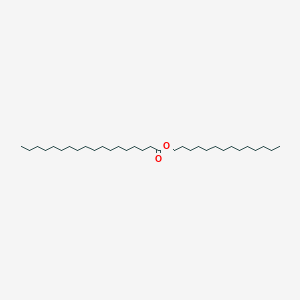

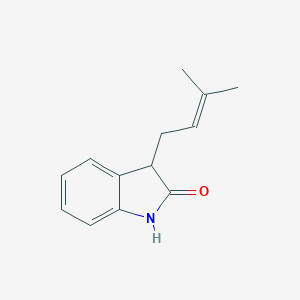

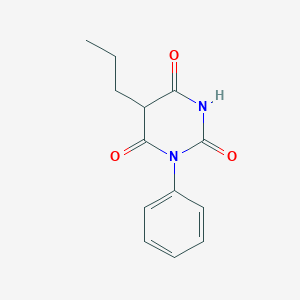

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

1-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H14N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18) |

InChI Key |

RLYZEKMBXUILGY-UHFFFAOYSA-N |

SMILES |

CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.